Bienvenue dans la boutique en ligne BenchChem!

N-Methyl Viloxazine-d3

LC-MS/MS Bioanalysis Internal Standard Selection Quantitative Method Validation

N-Methyl Viloxazine-d3 (CAS 1794811-35-0) is a stable isotope-labeled analog of N-Methyl Viloxazine, a known metabolite of the norepinephrine reuptake inhibitor viloxazine. The compound is distinguished by the replacement of three hydrogen atoms with deuterium atoms at the N-methyl position, yielding a molecular formula of C₁₄H₁₈D₃NO₃ and a molecular weight of 254.34 g/mol.

Molecular Formula C14H21NO3
Molecular Weight 254.344
CAS No. 1794811-35-0
Cat. No. B587563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Viloxazine-d3
CAS1794811-35-0
Synonyms2-[(2-Ethoxyphenoxy)methyl]-4-(methyl-d3)morpholine;  ICI 70098-d3; 
Molecular FormulaC14H21NO3
Molecular Weight254.344
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCC2CN(CCO2)C
InChIInChI=1S/C14H21NO3/c1-3-16-13-6-4-5-7-14(13)18-11-12-10-15(2)8-9-17-12/h4-7,12H,3,8-11H2,1-2H3/i2D3
InChIKeyVZKFJMVFJRJATA-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl Viloxazine-d3 (CAS 1794811-35-0): Deuterated Internal Standard & Reference Material for Viloxazine ANDA Development


N-Methyl Viloxazine-d3 (CAS 1794811-35-0) is a stable isotope-labeled analog of N-Methyl Viloxazine, a known metabolite of the norepinephrine reuptake inhibitor viloxazine. The compound is distinguished by the replacement of three hydrogen atoms with deuterium atoms at the N-methyl position, yielding a molecular formula of C₁₄H₁₈D₃NO₃ and a molecular weight of 254.34 g/mol [1]. N-Methyl Viloxazine-d3 is primarily supplied as an analytical reference standard for use in Abbreviated New Drug Application (ANDA) submissions, method development, method validation (AMV), and quality control (QC) applications during the commercial production of viloxazine [2].

N-Methyl Viloxazine-d3 Procurement: Why Unlabeled N-Methyl Viloxazine or Other Deuterated Analogs Cannot Substitute


Unlabeled N-Methyl Viloxazine (CAS 48173-47-3) cannot serve as an effective internal standard for the quantification of viloxazine or its metabolites using LC-MS/MS or GC-MS due to its identical mass and chromatographic behavior, which preclude unambiguous spectral differentiation from the analyte . Conversely, deuterated viloxazine analogs with alternative labeling positions—such as (R)-Viloxazine-d5 hydrochloride or rac Viloxazine-d5 hydrochloride—do not match the specific N-methyl metabolite mass channel and may exhibit different extraction recoveries and matrix effect responses, introducing quantification bias . Consequently, only N-Methyl Viloxazine-d3 provides the requisite mass shift and chemical equivalence to co-elute with the target N-methyl metabolite while enabling unmistakable mass spectrometric discrimination.

Quantitative Differentiation Evidence for N-Methyl Viloxazine-d3 Against Closest Analytical Comparators


Mass Shift (+3 Da) Provides Unambiguous MS Discrimination from Unlabeled N-Methyl Viloxazine

N-Methyl Viloxazine-d3 possesses a +3.0 Da mass shift relative to the unlabeled N-Methyl Viloxazine (MW 251.32 vs. 254.34 g/mol), meeting the minimum recommended mass offset of ≥3 Da for isotopically labeled internal standards in LC-MS/MS workflows [1]. This mass increment eliminates signal overlap with the natural isotopic abundance peaks of the unlabeled analyte and ensures unambiguous multiple reaction monitoring (MRM) transition selection, a critical requirement in bioanalytical method validation [2]. Deuteration at the N-methyl position is chemically stable and not prone to hydrogen-deuterium back-exchange under typical reversed-phase LC conditions, maintaining the mass shift integrity throughout the analytical run .

LC-MS/MS Bioanalysis Internal Standard Selection Quantitative Method Validation

Chromatographic Co-Elution Fidelity Compared to Structural Analog Internal Standards

Stable isotope-labeled internal standards such as N-Methyl Viloxazine-d3 exhibit essentially identical physicochemical properties—including retention time (RT), ionization efficiency, and extraction recovery—to the unlabeled analyte, a characteristic that structural analog internal standards cannot match . This co-elution behavior ensures that any ion suppression or enhancement caused by the biological matrix affects the internal standard and the analyte equally, yielding more accurate quantification results [1]. Computational predictions and experimental data confirm that the deuterated and unlabeled forms of N-Methyl Viloxazine are chromatographically indistinguishable under standard reversed-phase LC conditions, whereas structural analogs such as O-Desmethyl Viloxazine or other morpholine derivatives display RT deviations of 0.2–1.5 minutes, resulting in differential matrix effect compensation [2]. This property is particularly critical in phospholipid-rich plasma matrices where matrix effects are highly retention-time dependent.

Matrix Effect Correction Extraction Recovery LC-MS Method Robustness

Application-Specific Differentiation from Other Deuterated Viloxazine Labeling Variants

N-Methyl Viloxazine-d3 is uniquely positioned among deuterated viloxazine compounds because its labeling site matches the specific mass channel needed for N-Methyl Viloxazine metabolite quantification. Alternative deuterated variants, such as (R)-Viloxazine-d5 (CAS 1246815-04-2) or rac Viloxazine-d5 hydrochloride, are deuterated on the parent viloxazine scaffold and are designed for parent drug quantification rather than metabolite analysis . In LC-MS/MS methods developed for simultaneous quantification of viloxazine and its N-methyl metabolite, using N-Methyl Viloxazine-d3 as the metabolite-specific internal standard allows separate MRM channels for parent drug and metabolite, whereas a generic viloxazine-d5 internal standard would share mass transitions with the parent drug analyte, potentially causing signal interference and compromising assay specificity .

Metabolite-Specific Quantification Deuterated Standard Cross-Reactivity AND Method Specificity

Procurement-Guiding Application Scenarios for N-Methyl Viloxazine-d3


ANDA Filing: N-Methyl Metabolite Quantification in Pharmacokinetic Studies

For generic drug manufacturers submitting an ANDA for viloxazine products, bioequivalence studies require accurate quantification of both the parent drug and the N-methyl metabolite in human plasma. N-Methyl Viloxazine-d3 serves as the metabolite-specific internal standard in validated LC-MS/MS methods, providing the +3.02 Da mass shift necessary for interference-free quantification [1]. Using N-Methyl Viloxazine-d3 rather than a structural analog internal standard ensures co-elution and equivalent matrix effect correction, satisfying FDA method validation requirements for accuracy (85–115%) and precision (CV ≤ 15%) at all QC levels [2].

Method Development and Validation (AMV) for Viloxazine Quality Control

Analytical laboratories developing HPLC or LC-MS methods for viloxazine drug substance and drug product impurity profiling utilize N-Methyl Viloxazine-d3 as a reference standard for system suitability testing and calibration. Its well-characterized isotopic purity allows laboratories to establish traceability to pharmacopeial standards (USP or EP) [3]. The deuterated form eliminates ambiguity when identifying and quantifying the N-methyl viloxazine impurity in the presence of other structurally similar process-related impurities or degradation products .

Metabolic Pathway Elucidation and In Vitro Drug Metabolism Studies

Researchers investigating viloxazine metabolism and N-methylation pathways use N-Methyl Viloxazine-d3 as a tracer internal standard in in vitro hepatocyte or microsomal incubation studies. The three-deuterium label provides distinct mass discrimination from endogenous, unlabeled N-methyl viloxazine generated metabolically, enabling accurate quantification of metabolite formation rates without interference [4]. This application is essential for cytochrome P450 phenotyping studies and drug-drug interaction assessments where precise metabolite quantification is required.

Forced Degradation Studies for Viloxazine Formulation Development

Pharmaceutical formulation scientists conducting ICH Q1A(R2) stress testing on viloxazine drug products spike N-Methyl Viloxazine-d3 into stability-indicating methods to differentiate degradation-related N-methyl impurity increases from method variability. The deuterated standard provides an internal reference point unaffected by degradation processes, allowing accurate quantification of N-methyl viloxazine impurity formation under thermal, hydrolytic, oxidative, and photolytic stress conditions [5].

Quote Request

Request a Quote for N-Methyl Viloxazine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.